molecular formula C17H18O B3169997 4-(4-n-Butylphenyl)benzaldehyde CAS No. 93972-06-6

4-(4-n-Butylphenyl)benzaldehyde

Cat. No.: B3169997
CAS No.: 93972-06-6
M. Wt: 238.32 g/mol
InChI Key: WFYLCFMLLLYPIT-UHFFFAOYSA-N
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Description

4-(4-n-Butylphenyl)benzaldehyde is an organic compound with the molecular formula C17H18O. It is a derivative of benzaldehyde, where the benzene ring is substituted with a butyl group at the para position. This compound is used in various chemical syntheses and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-(4-n-Butylphenyl)benzaldehyde can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of an aldehyde with a ketone in the presence of a base. For instance, the reaction between 4-n-butylbenzaldehyde and benzaldehyde in the presence of a base like sodium hydroxide can yield this compound . Microwave-assisted methods have also been developed to improve the efficiency and selectivity of this reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale Claisen-Schmidt condensation reactions. The reaction conditions are optimized to maximize yield and minimize by-products. Catalysts such as solid sodium hydroxide or barium hydroxide are commonly used .

Chemical Reactions Analysis

Types of Reactions

4-(4-n-Butylphenyl)benzaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding carboxylic acid.

    Reduction: It can be reduced to form the corresponding alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Major Products Formed

    Oxidation: 4-(4-n-Butylphenyl)benzoic acid.

    Reduction: 4-(4-n-Butylphenyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

4-(4-n-Butylphenyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4-n-Butylphenyl)benzaldehyde involves its interaction with various molecular targets. In electrophilic aromatic substitution reactions, the compound undergoes a two-step mechanism where the electrophile forms a sigma-bond with the benzene ring, generating a positively charged intermediate. This intermediate then loses a proton to form the substituted product .

Comparison with Similar Compounds

Similar Compounds

    Benzaldehyde: The parent compound without the butyl substitution.

    4-Methylbenzaldehyde: A similar compound with a methyl group instead of a butyl group.

    4-Ethylbenzaldehyde: A similar compound with an ethyl group instead of a butyl group.

Uniqueness

4-(4-n-Butylphenyl)benzaldehyde is unique due to the presence of the butyl group, which can influence its reactivity and physical properties. The butyl group can provide steric hindrance and affect the compound’s solubility and boiling point compared to its methyl and ethyl analogs .

Properties

IUPAC Name

4-(4-butylphenyl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O/c1-2-3-4-14-5-9-16(10-6-14)17-11-7-15(13-18)8-12-17/h5-13H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFYLCFMLLLYPIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)C2=CC=C(C=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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